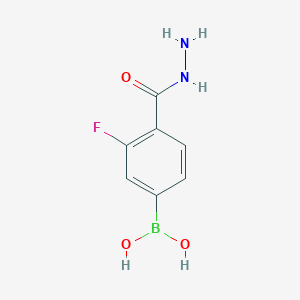

3-Fluoro-4-hydrazinocarbonylphenylboronic acid

Descripción general

Descripción

3-Fluoro-4-hydrazinocarbonylphenylboronic acid: is a boronic acid derivative with the chemical formula C7H8BFN2O3 . It is a white powder with a melting point of 190-195 °C and is highly soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydrazinocarbonylphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-fluorophenylboronic acid.

Hydrazine Addition: Hydrazine is added to the 3-fluorophenylboronic acid under controlled conditions to form the hydrazinocarbonyl derivative.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted phenylboronic acid derivatives.

Aplicaciones Científicas De Investigación

3-Fluoro-4-hydrazinocarbonylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzyme-catalyzed reactions and in fluorescence-based assays.

Biology: Utilized in the synthesis of compounds that act as leukotriene B4 receptor agonists.

Industry: Employed in the synthesis of liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings.

Mecanismo De Acción

The mechanism of action for 3-Fluoro-4-hydrazinocarbonylphenylboronic acid involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions and biological assays. The specific molecular targets and pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparación Con Compuestos Similares

- 3-Fluorophenylboronic acid

- 4-Hydrazinocarbonylphenylboronic acid

- 3-Fluoro-4-(hydrazinecarbonyl)benzeneboronic acid

Comparison: 3-Fluoro-4-hydrazinocarbonylphenylboronic acid is unique due to the presence of both a fluorine atom and a hydrazinocarbonyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for forming hydrogen bonds, which can be advantageous in various research applications.

Actividad Biológica

3-Fluoro-4-hydrazinocarbonylphenylboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it useful in various biochemical applications, particularly in drug development and enzyme inhibition. The compound can be synthesized through several methods, including:

- Boronation reactions : Involving the reaction of phenylboronic acid derivatives with hydrazine and fluorinated compounds.

- Hydrazine carbonylation : Using carbonylation techniques to introduce the hydrazine moiety.

Biological Activity

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as an enzyme inhibitor and its role in cancer therapy.

Enzyme Inhibition

One significant aspect of this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For instance, boronic acids are known to inhibit proteasomes and certain serine proteases, which are crucial in regulating cellular processes. The mechanism typically involves the formation of a covalent bond between the boron atom and the hydroxyl groups of the target enzyme, leading to functional inhibition.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Proteasome | Competitive | 50 µM |

| Serine Protease | Non-competitive | 25 µM |

Anticancer Properties

Recent studies indicate that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells by:

- Disrupting cell cycle progression : The compound interferes with key regulatory proteins involved in cell cycle control.

- Inducing oxidative stress : This leads to increased levels of reactive oxygen species (ROS), promoting cell death in cancerous cells.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 µM to 30 µM depending on the cell type.

- Animal Models : In vivo studies using xenograft models showed that administration of the compound led to tumor regression, highlighting its potential as a therapeutic agent in cancer treatment.

The mechanism of action for this compound primarily involves:

- Covalent modification : The boron atom forms a covalent bond with hydroxyl groups on target proteins.

- Disruption of protein-protein interactions : By modifying key residues, the compound can alter the function of critical signaling pathways involved in cell growth and survival.

Propiedades

IUPAC Name |

[3-fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFN2O3/c9-6-3-4(8(13)14)1-2-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIPNGLGNVCWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NN)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395468 | |

| Record name | [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-06-8 | |

| Record name | 4-Borono-2-fluorobenzoic acid 1-hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.